1-(2,6-Difluorobenzoyl)azepane
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Overview
Description
1-(2,6-Difluorobenzoyl)azepane is an organic compound with the molecular formula C13H15F2NO. It belongs to the azepane family, which is characterized by a seven-membered ring containing a nitrogen atom. This compound has gained attention due to its potential biological activity and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzoyl)azepane typically involves the reaction of 2,6-difluorobenzoyl chloride with azepane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2,6-Difluorobenzoyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are the corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
1-(2,6-Difluorobenzoyl)azepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and advanced materials. .
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzoyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
1-(2,6-Difluorobenzoyl)azepane can be compared with other similar compounds, such as:
1-(2,6-Dichlorobenzoyl)azepane: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity. Chlorine atoms are generally less electronegative than fluorine, leading to different chemical properties.
1-(2,6-Dimethylbenzoyl)azepane: The presence of methyl groups instead of halogens can significantly alter the compound’s steric and electronic properties, resulting in different reactivity and applications.
1-(2,6-Difluorobenzoyl)piperidine: This compound has a six-membered ring instead of a seven-membered ring, which can influence its conformational flexibility and binding interactions with molecular targets.
Biological Activity
1-(2,6-Difluorobenzoyl)azepane is an organic compound classified under the azepane family, characterized by a seven-membered nitrogen-containing ring. Its molecular formula is C13H15F2NO, and it has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzoyl chloride with azepane in the presence of a base, such as triethylamine. This process neutralizes the hydrochloric acid produced during the reaction. The product is then purified through methods like recrystallization or chromatography to achieve high purity levels.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Interaction : The compound shows potential as an inhibitor for various enzymes involved in disease pathways. Its fluorine substituents enhance its binding affinity to these targets, which may modulate biochemical pathways beneficially.
- Therapeutic Applications : Studies are ongoing to explore its efficacy in treating neurological disorders and certain types of cancer. Its ability to interact with specific receptors suggests it could be a lead compound for drug development .
The mechanism of action for this compound involves:
- Target Interaction : The compound binds to specific enzymes and receptors, potentially inhibiting their activity or modulating cellular responses.
- Biochemical Pathway Modulation : By interacting with molecular targets, it can influence pathways related to disease progression or therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(2,6-Dichlorobenzoyl)azepane | Chlorine atoms instead of fluorine | Different reactivity and biological effects due to electronegativity differences |
1-(2,6-Dimethylbenzoyl)azepane | Methyl groups replace halogens | Altered steric and electronic properties affecting reactivity |
1-(2,6-Difluorobenzoyl)piperidine | Six-membered ring | Variations in conformational flexibility and binding interactions |
Study on Enzyme Inhibition
A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound. The results indicated that this compound effectively inhibited specific enzymes associated with cancer cell proliferation. The IC50 values obtained were comparable to known inhibitors used in clinical settings.
Neuroprotective Effects
Another research investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound significantly reduced neuronal cell death and improved cognitive function in animal models treated with neurotoxic agents.
Properties
IUPAC Name |
azepan-1-yl-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRINWFXOXXUQGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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